- Chemistry and stereochemistry of iridoids, V. Crystal and molecular structure of hexaacetylleonuride - stereochemical correlations of some iridoid glucosidesLiebigs Annalen der Chemie, 1985, (5), 1063-81,
Cas no 97169-44-3 (8-O-Acetylharpagide)

8-O-Acetylharpagide structure
商品名:8-O-Acetylharpagide
8-O-Acetylharpagide 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopen ta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
- 6-Epi-8-O-acetylharpagide
- b-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopen ta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a
- b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]...
- b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
- (1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside (ACI)
- D
- β-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1α,4aα,5β,7α,7aα)]- (ZCI)
- NCGC00385118-01_C17H26O11_1-(Hexopyranosyloxy)-4a,5-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate
- [(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
- [4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
- LS-14603
- PD086963
- NCGC00385118-01
- 1-(Hexopyranosyloxy)-4a,5-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate
- 97169-44-3
- 8-O-Acetylharpagide
- [4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
- AKOS040761199
- FS-9232
- [(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
- -D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1,4a,5,7,7a)]-
- (1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl -D-glucopyranoside
- [ "" ]
-
- インチ: 1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8-,9+,10-,11+,12-,13-,14+,15+,16+,17-/m1/s1
- InChIKey: CAFTUQNGDROXEZ-FPARNOHQSA-N
- ほほえんだ: O[C@]12[C@@H](O)C[C@](C)(OC(=O)C)[C@H]1[C@@H](OC=C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1
計算された属性
- せいみつぶんしりょう: 406.14751164g/mol
- どういたいしつりょう: 406.14751164g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 11
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 626
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.7
- トポロジー分子極性表面積: 175Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.6±0.0 g/cm3
- ふってん: 607.2±0.0 °C at 760 mmHg
- フラッシュポイント: 215.9±0.0 °C
- じょうきあつ: 0.0±0.0 mmHg at 25°C
8-O-Acetylharpagide セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
8-O-Acetylharpagide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3162-5 mg |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN3162-5mg |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 5mg |
¥ 4040 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E99820-5mg |
6-Epi-8-O-acetylharpagide |
97169-44-3 | ,HPLC≥98% | 5mg |
¥5760.0 | 2023-09-07 | |
TargetMol Chemicals | TN3162-1 mL * 10 mM (in DMSO) |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
A2B Chem LLC | AX16084-5mg |
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]- |
97169-44-3 | 98.0% | 5mg |
$719.00 | 2024-07-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3162-1 mg |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 1mg |
¥2915.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3162-1 ml * 10 mm |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
8-O-Acetylharpagide 合成方法
合成方法 1
はんのうじょうけん
リファレンス
8-O-Acetylharpagide Raw materials
8-O-Acetylharpagide Preparation Products
8-O-Acetylharpagide 関連文献
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
97169-44-3 (8-O-Acetylharpagide) 関連製品
- 6926-14-3(8-O-Acetylharpagide)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:97169-44-3)6-Epi-8-O-acetylharpagide

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ